molecular formula C13H12ClNO2 B2461445 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide CAS No. 852956-34-4

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide

Cat. No.: B2461445
CAS No.: 852956-34-4
M. Wt: 249.69
InChI Key: CZXQFYYXMSVEED-UHFFFAOYSA-N
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Description

2-Chloro-N-[furan-2-yl(phenyl)methyl]acetamide is a chloroacetamide derivative featuring a unique hybrid substituent at the nitrogen position. Its structure comprises a 2-chloroacetamide backbone, with the nitrogen atom substituted by a furan-2-yl(phenyl)methyl group. The compound’s synthesis likely involves acylation of the corresponding amine precursor, as demonstrated in analogous methodologies for structurally related compounds .

Properties

IUPAC Name

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-12(16)15-13(11-7-4-8-17-11)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXQFYYXMSVEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

2-Chloro-N-[furan-2-yl(phenyl)methyl]acetamide features a furan ring conjugated to a phenyl group via a methylene bridge, with a chloroacetamide moiety attached to the nitrogen atom. The IUPAC name, This compound , reflects this arrangement, while its SMILES notation (C1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)CCl) provides a topological representation. The compound’s crystalline stability and solubility profile are influenced by its planar furan and phenyl groups, which facilitate π-π stacking interactions.

Synthetic Methodologies

Acylation of Furan-2-yl(phenyl)methylamine with Chloroacetyl Chloride

This two-step protocol involves the reaction of furan-2-yl(phenyl)methylamine with chloroacetyl chloride in the presence of a base.

Reaction Mechanism

The amine nucleophile attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction forward.

Representative Procedure :

  • Dissolve furan-2-yl(phenyl)methylamine (0.020 mol) and TEA (0.024 mol) in dichloromethane (20 mL) at 0°C.
  • Slowly add chloroacetyl chloride (0.024 mol) while maintaining temperature ≤20°C.
  • Stir for 6 hours at room temperature, monitor via TLC (hexane/ethyl acetate 1:1).
  • Concentrate under reduced pressure, precipitate with cold water, and recrystallize with ethanol/water (1:1).

Yield : 80–93% (analogous systems).

Optimization Considerations
  • Solvent Selection : Dichloromethane and tetrahydrofuran (THF) offer optimal solubility for reactants.
  • Temperature Control : Exothermic acylations require ice baths to minimize side reactions (e.g., over-chlorination).

Acid-Catalyzed Condensation with N-Hydroxymethyl-2-chloroacetamide

This method employs N-hydroxymethyl-2-chloroacetamide (CAS 2832-19-1) reacting with furan-2-yl(phenyl)methanol under acidic conditions.

Procedure :

  • Dissolve furan-2-yl(phenyl)methanol (27 mmol) in glacial acetic acid (20 mL).
  • Add concentrated H₂SO₄ (2 mL) at <20°C, followed by N-hydroxymethyl-2-chloroacetamide (28.5 mmol).
  • Stir overnight, quench with ice, adjust pH to 4–5 with KOH, and extract with ethyl acetate.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 10:2).

Yield : ~34% (analogous systems).

Challenges and Solutions
  • Acid Sensitivity : The furan ring may protonate under strong acidic conditions; controlled pH and low temperatures mitigate degradation.
  • Purification : Column chromatography resolves byproducts from incomplete condensation.

Alternative Pathways from Patented Crystallization Techniques

A patent (WO2018008042A1) detailing crystalline acetamide preparations suggests solvent-mediated recrystallization to enhance purity. Though developed for a structurally distinct compound, the principles apply broadly:

Adapted Protocol :

  • Dissolve crude this compound in n-heptane at 130–145°C.
  • Cool to <40°C, stir for 24 hours, and filter to isolate crystalline product.

Advantages :

  • n-Heptane ’s low polarity promotes slow crystallization, yielding high-purity material.
  • Thermal stability up to 145°C prevents decomposition during melting.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acylation with ClCH₂COCl 80–93 ≥95 High yield, scalable Requires anhydrous conditions
Acid-Catalyzed Condensation 34 85–90 Avoids base-sensitive substrates Low yield, chromatographic purification
Solvent Crystallization ≥99 Enhances crystallinity Energy-intensive, slow

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.23 (s, 1H, NH), 7.16–7.14 (m, aromatic H), 4.34 (s, 2H, CH₂Cl).
  • IR : Peaks at 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
  • Melting Point Correlation : Sharp melting endotherms in DSC confirm crystalline homogeneity.

Industrial and Research Implications

Scalability Considerations

The acylation route’s high yield and minimal purification steps make it industrially viable, whereas solvent crystallization suits small-scale high-purity demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound's potential in medicinal chemistry is primarily due to its biological activity, attributed to the presence of the furan and phenyl groups. These groups can enhance interactions with biological targets, making this compound a candidate for developing new pharmaceuticals.

Antimicrobial Activity

Preliminary studies indicate that derivatives of compounds similar to 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide exhibit antimicrobial properties. For instance, compounds with furan rings have been noted for their efficacy against various bacterial strains, suggesting that this compound could be further explored for similar activities .

Anti-tubercular Potential

Research has shown that compounds containing furan moieties can possess anti-tubercular activity. The structural complexity of this compound may enhance its biological effectiveness against Mycobacterium tuberculosis, warranting further investigation into its pharmacological properties .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and hydrolysis.

Reaction Mechanisms

The chloro group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions with amines or alcohols to form more complex structures. Additionally, hydrolysis can lead to the formation of furan derivatives and acetic acid .

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles (amines/alcohols) to form new compounds.
HydrolysisDecomposes in aqueous environments to yield furan derivatives and acetic acid.

Given the preliminary findings regarding the biological activity of related compounds, further research into the pharmacological profile of this compound is warranted. Potential studies could explore:

  • In vitro and in vivo efficacy against specific pathogens.
  • Mechanistic studies to understand interactions at the molecular level.
  • Toxicological assessments to evaluate safety profiles for potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

2-Chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}acetamide

  • Molecular Formula: C₁₃H₁₁Cl₂NO₂
  • Molecular Weight : 284.13 g/mol
  • Substituent : 5-(4-Chlorophenyl)furan-2-ylmethyl
  • Key Differences: The furan ring is substituted with a chlorophenyl group, enhancing lipophilicity compared to the target compound’s unsubstituted furan.

2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide

  • Molecular Formula: C₁₅H₁₆ClNO₃
  • Molecular Weight : 293.74 g/mol
  • Substituent : Furan-2-ylmethoxybenzyl
  • Key Differences : Incorporates a methoxy linker between the furan and phenyl groups, increasing conformational flexibility. This compound is marketed as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

Phenyl-Substituted Chloroacetamides

2-Chloro-N-phenylacetamide

  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Substituent : Phenyl
  • Key Differences: The simplest analogue lacks heteroaromatic components. Crystallographic studies reveal antiparallel alignment of N–H and C=O bonds, with syn conformation between C–Cl and C=O . This compound serves as a foundational intermediate in synthesizing quinazolinone derivatives with antitumor activity .

2-Chloro-N-(4-fluorophenyl)acetamide

  • Molecular Formula: C₈H₇ClFNO
  • Molecular Weight : 187.60 g/mol
  • Substituent : 4-Fluorophenyl
  • Key Differences : The electron-withdrawing fluorine atom enhances polarity and influences hydrogen bonding, as evidenced by intramolecular C–H···O interactions in its crystal structure .

Heterocyclic Analogues

2-Chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 296.77 g/mol
  • Substituent : Thiazole ring with a 4-methylbenzyl group
  • Such derivatives are explored for antimicrobial applications .

2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

  • Molecular Formula : Variable
  • Substituent: Phenoxy
  • Key Differences: Phenoxy groups enhance metabolic stability and membrane permeability. These derivatives exhibit broad-spectrum antimicrobial activity, acting as fungal plasma membrane ATPase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Activities References
2-Chloro-N-[furan-2-yl(phenyl)methyl]acetamide C₁₃H₁₂ClNO₂ 257.70 Furan-2-yl(phenyl)methyl Not reported Target
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.61 Phenyl Crystallographic stability
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 4-Fluorophenyl Enhanced polarity
2-Chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}acetamide C₁₃H₁₁Cl₂NO₂ 284.13 5-(4-Chlorophenyl)furan-2-ylmethyl High lipophilicity
2-(Substituted phenoxy)acetamide derivatives Variable Variable Phenoxy Antimicrobial

Biological Activity

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various biological effects:

  • Antimicrobial Activity : The compound may interfere with microbial growth by affecting cell wall synthesis or protein function.
  • Anticancer Activity : It has shown potential in inducing apoptosis in cancer cells by targeting specific signaling pathways, which could be crucial for developing new cancer therapies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against different cancer cell lines. Notably:

  • MCF-7 Cell Line : The compound exhibited moderate cytotoxicity with an IC50 value ranging from 24.79 µg/mL to lower values depending on structural modifications .
  • HepG2 Cell Line : Similar trends were observed, where modifications to the phenyl ring significantly enhanced activity against HepG2 cells, with IC50 values reported between 3.13 µg/mL and 44.87 µg/mL .

Comparative Biological Activity Table

Cell LineCompoundIC50 (µg/mL)Notes
MCF-7This compound24.79 - 3.77Moderate to potent activity
HepG2This compound3.13 - 44.87Enhanced activity with structural modifications

Case Studies

  • Case Study on MCF-7 Cells : A study focused on modifying the phenyl substituent on the furan ring revealed that para-substituted derivatives showed improved anticancer activity compared to unsubstituted analogs, indicating that structural modifications can significantly influence biological efficacy .
  • Case Study on HepG2 Cells : Another investigation demonstrated that increasing the size of aliphatic substituents on the piperazine moiety led to a notable increase in anticancer activity against HepG2 cells, suggesting that lipophilicity plays a crucial role in enhancing bioactivity .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals. Its unique structure may provide an advantage in designing compounds with enhanced therapeutic profiles, particularly in treating infections and cancers .

Q & A

Q. What are common synthetic routes for 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 2-chloroacetamide with a furan-phenylmethylamine derivative in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours .
  • Step 2: Monitor reaction progress via TLC, followed by filtration and solvent evaporation under reduced pressure .
  • Alternative Route: Use C-amidoalkylation of aromatic substrates with chloroacetamide derivatives under controlled conditions (e.g., POCl₃ as a cyclization agent) .

Key Considerations:

  • Purity can be enhanced via recrystallization from toluene or dichloromethane .
  • Yields may vary depending on substituent reactivity and solvent polarity .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm molecular structure via ¹H and ¹³C NMR, focusing on peaks for the chloroacetamide group (δ ~3.8–4.2 ppm for CH₂Cl) and furan-phenylmethyl moiety (δ ~6.5–7.8 ppm for aromatic protons) .
  • FTIR: Identify characteristic bands for C=O (1650–1700 cm⁻¹), C-Cl (650–750 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O) for structural validation .
  • Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
  • Waste Disposal: Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms for substitution reactions involving the chloroacetamide group be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., using NaI/acetone for SN2 mechanisms) .
  • Isotopic Labeling: Track substituent exchange using ³⁶Cl-labeled chloroacetamide to distinguish between SN1 and SN2 pathways .
  • Computational Modeling: Employ density functional theory (DFT) to simulate transition states and activation energies .

Q. How does crystal packing influence the compound’s physicochemical properties?

Methodological Answer:

  • Hydrogen Bonding: Analyze X-ray data to identify N–H···O interactions, which stabilize crystal lattices and affect melting points .
  • Dihedral Angles: Measure angles between aromatic rings (e.g., furan and phenyl groups) to assess steric effects on solubility .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability with intermolecular forces observed in crystallography .

Q. What methodologies are used to evaluate biological activity (e.g., antimicrobial or anticancer potential)?

Methodological Answer:

  • In Vitro Assays: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods .
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., DNA gyrase or tubulin) using AutoDock Vina .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

  • Fukui Indices: Calculate electrophilic/nucleophilic sites using Gaussian09 to prioritize reactive positions on the furan or phenyl rings .
  • Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict attack sites for nucleophiles/electrophiles .

Q. What solvent systems optimize yield in nucleophilic substitution reactions?

Methodological Answer:

  • Polar Aprotic Solvents: Acetonitrile or DMF enhance SN2 reactivity by stabilizing transition states .
  • Solvent-Free Conditions: Microwave-assisted synthesis reduces side reactions and improves reaction efficiency .

Q. How can contradictory data on environmental toxicity be resolved?

Methodological Answer:

  • Comparative Studies: Replicate assays under standardized conditions (e.g., OECD guidelines) to isolate variables like pH or temperature .
  • Metabolite Profiling: Use LC-MS to identify degradation products and assess their ecotoxicological impact .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization: Screen Pd/C or Cu(I) catalysts to improve coupling efficiency in furan-phenylmethylamine preparation .
  • Flow Chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer during critical steps .

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